9-Aminoacridine hydrochloride hydrate (9AA-HCl) is a tricyclic aromatic compound with a broad range of applications in scientific research. [, , , , ] It is a derivative of acridine, a heterocyclic organic compound. 9AA-HCl is often used as a fluorescent probe in various biological and chemical studies due to its unique photophysical properties. [, , ]
Acridin-9-amine hydrochloride is derived from acridine, a nitrogen-containing polycyclic aromatic hydrocarbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions. This compound belongs to the broader category of acridine derivatives, which are recognized for their roles in various therapeutic applications, particularly in oncology and antimicrobial treatments.
The synthesis of acridin-9-amine hydrochloride can be achieved through several established methods, primarily involving the transformation of 9-chloroacridine.
Acridin-9-amine hydrochloride has a complex molecular structure characterized by a tricyclic acridine framework with an amino group at the 9-position.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
Acridin-9-amine hydrochloride participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility and potential as a therapeutic agent.
The mechanism of action for acridin-9-amine hydrochloride primarily revolves around its ability to intercalate DNA and inhibit topoisomerases:
Studies have shown that structural modifications can enhance the potency of these compounds by improving their interaction with DNA .
Acridin-9-amine hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry.
Acridin-9-amine hydrochloride has several scientific applications:
Acridin-9-amine hydrochloride (9-aminoacridine hydrochloride), first synthesized in the early 20th century, emerged as a foundational compound in DNA-targeting therapeutics. Its planar tricyclic structure enables strong intercalation into double-stranded DNA, a property exploited initially in antimalarial research during the mid-1900s [1] [8]. By the 1980s, pharmacological interest expanded to oncology, inspired by the clinical success of related acridines like amsacrine in leukemia treatment. These derivatives functioned as topoisomerase II poisons, establishing the acridine scaffold as a versatile platform for drug design [4].
The compound’s evolution accelerated with advances in synthetic chemistry. Modifications at the C9 position yielded derivatives such as N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), which demonstrated enhanced bioactivity profiles [4]. Concurrently, analytical applications emerged, with 9-aminoacridine serving as a matrix in MALDI-TOF mass spectrometry for detecting glucosinolates and other acidic metabolites due to its proton-donating capability [1]. This diversification underscored its utility beyond antimicrobial contexts.
Table 1: Historical Milestones of Acridin-9-amine Hydrochloride
Time Period | Development | Application Domain |
---|---|---|
Early 1900s | Initial synthesis and characterization | Chemical research |
1940s–1950s | Exploration as antimalarial agent | Infectious disease therapeutics |
1980s | Adoption in cancer studies (e.g., amsacrine) | Oncology drug development |
2000s | Derivative synthesis (e.g., ACS-AZ) | Targeted pharmacology |
2010s–Present | Analytical applications in mass spectrometry | Metabolomics |
The global antimicrobial resistance (AMR) crisis, driven by multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), necessitates innovative therapeutic strategies [3] [5]. Acridin-9-amine hydrochloride addresses this through two paradigms: direct antibacterial activity and antibiotic potentiation.
As a standalone agent, it exhibits selective bactericidal effects against Gram-negative pathogens, particularly K. pneumoniae, with MIC values ranging from 8–16 μg/mL. This specificity stems from its ability to disrupt bacterial proton motive force (PMF) and DNA replication, mechanisms less vulnerable to conventional resistance pathways [9]. Notably, its synergy with rifampin reduces rifampin MICs by 2- to 4-fold against extensively drug-resistant (XDR) and pan-drug-resistant (PDR) strains by enhancing cell wall permeability and inhibiting efflux pumps [9].
Table 2: Synergistic Activity with Rifampin Against K. pneumoniae
Strain Type | Rifampin MIC (μg/mL) | Rifampin + 9-AA MIC (μg/mL) | Fold Reduction |
---|---|---|---|
Non-MDR (ATCC 700603) | 64 | 16 | 4 |
XDR (KPWANG) | 32 | 16 | 2 |
PDR (LH2020) | 32 | 8 | 4 |
Additionally, 9-aminoacridine impedes resistance development. Multistep resistance selection assays demonstrate that sub-MIC doses suppress rifampin resistance emergence by >32-fold in K. pneumoniae, extending the therapeutic lifespan of existing antibiotics [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7